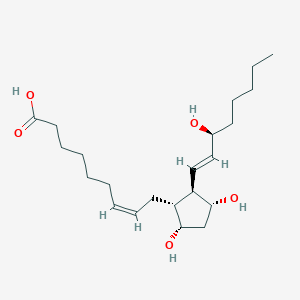

1a,1b-二氢-PGF2α

描述

1a,1b-Dihomo-PGF2alpha, also known as 1a,1b-dihomo-9S,11R,15S-trihydroxy-5Z,13E-prostadienoic acid, is a prostanoid . It is the theoretical product of adrenic acid in the COX pathway . It is primarily produced in the renal medulla where adrenic acid is selectively distributed .

Synthesis Analysis

The biosynthesis of 1a,1b-Dihomo-PGF2alpha involves the reduction of 1a,1b-dihomo-PGE2 with NaBH4 in methanol, resulting in total conversion to two products having chemical and physical properties consistent with 1a,1b-dihomo-PGF2alpha and 1a,1b-dihomo-PGF2beta proposed structures . The initial rate of adrenic acid-dependent oxygen uptake was determined to be 25% of that of arachidonic acid .Molecular Structure Analysis

The molecular formula of 1a,1b-Dihomo-PGF2alpha is C22H38O5 . It has an exact mass of 382.271925 . The InChI representation isInChI=1S/C22H38O5/c1-2-3-8-11-17 (23)14-15-19-18 (20 (24)16-21 (19)25)12-9-6-4-5-7-10-13-22 (26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3, (H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 . Chemical Reactions Analysis

The formation of 1a,1b-dihomo-PGF2alpha could be increased, at the expense of 1a,1b-dihomo-PGE2, by the addition of copper and reduced glutathione to the incubation mixture .Physical And Chemical Properties Analysis

1a,1b-Dihomo-PGF2alpha has a molar refractivity of 108.91, a logP of 4.68, and a topological polar surface area of 97.99 . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .科学研究应用

生物合成和代谢途径

- 从肾上腺酸生物合成:绵羊囊腺微粒体促进了肾上腺酸向 1a,1b-二氢-PGF2 和 1a,1b-二氢-PGF2α 转化。添加铜和还原性谷胱甘肽会增强这一过程,而萘普生等前列腺素合成酶抑制剂则会抑制该过程 (Tobias, Vane, & Paulsrud, 1975)。

细胞和分子效应

- 小鼠成纤维细胞中的细胞增殖:与 1a,1b-二氢-PGF2α 密切相关的前列腺素 F2α 已被证明可以启动小鼠成纤维细胞培养中的 DNA 合成和细胞增殖,表明其在细胞生长和分裂过程中发挥作用 (de Asúa, Clingan, & Rudland, 1975)。

生殖生理学

- 在催产素诱导的前列腺素产生中的作用:研究表明环氧合酶-2 参与了催产素调节子宫内膜细胞中 PGF2α 产生的机制,这可能与 1a,1b-二氢-PGF2α 等物质在生殖过程中相关 (Asselin, Drolet, & Fortier, 1997)。

病理生理学和疾病

- 粥样硬化病变中的 F2-异前列腺素:与 1a,1b-二氢-PGF2α 在化学上相关的 F2-异前列腺素在粥样硬化病变中被检测到,表明其在氧化应激和血管炎症中可能发挥作用 (Praticò et al., 1997)。

分子传感和检测

- 用于传感的金属有机框架:涉及金属有机框架结构表征的研究表明其在传感和检测中的潜在应用,这可能与检测 1a,1b-二氢-PGF2α 等物质相关 (Zhou et al., 2013)。

作用机制

Target of Action

The primary target of 1a,1b-Dihomo-PGF2alpha is the Cyclooxygenase (COX) pathway . This compound is the theoretical product of adrenic acid in the COX pathway .

Mode of Action

1a,1b-Dihomo-PGF2alpha interacts with its targets in the COX pathway, leading to its production primarily in the renal medulla . This is where adrenic acid, the precursor of 1a,1b-Dihomo-PGF2alpha, is selectively distributed .

Biochemical Pathways

The affected pathway is the Cyclooxygenase (COX) pathway

Pharmacokinetics

It is known that the compound is primarily produced in the renal medulla , suggesting a role for renal function in its bioavailability.

Action Environment

Given its production in the renal medulla , factors that affect renal function could potentially influence its action.

属性

IUPAC Name |

(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTAOAWRUXSOQF-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348000 | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1a,1b-Dihomo-PGF2alpha | |

CAS RN |

57944-39-5 | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

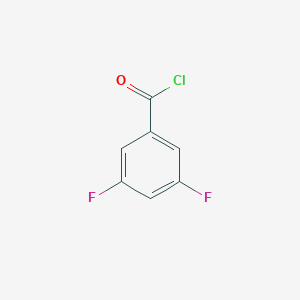

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

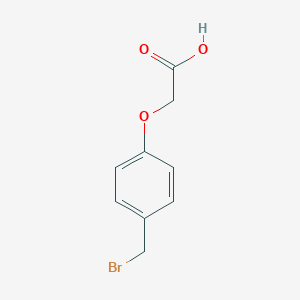

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)